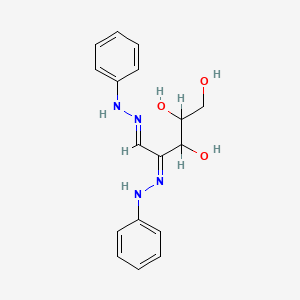
D-Lyxose phenylosazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxose phenylosazone: is a crystalline derivative formed from the reaction of D-Lyxose, a rare sugar, with phenylhydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose phenylosazone involves the reaction of D-Lyxose with an excess of phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Formation of Phenylhydrazone: D-Lyxose reacts with one equivalent of phenylhydrazine to form a phenylhydrazone intermediate.
Formation of Osazone: The phenylhydrazone intermediate then reacts with two additional equivalents of phenylhydrazine, resulting in the formation of this compound.
Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between D-Lyxose and phenylhydrazine. The reaction mixture is typically heated to accelerate the formation of the osazone, followed by crystallization and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: D-Lyxose phenylosazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the osazone back to its corresponding sugar or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the osazone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypobromite and other mild oxidizing agents.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Aldonic acids and other oxidized derivatives.
Reduction Products: Alditols and other reduced forms.
Substitution Products: Various substituted osazones.
Scientific Research Applications
D-Lyxose phenylosazone has several scientific research applications, including:
Chemistry: Used as a reagent to identify and differentiate between various sugars based on their crystalline structures.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of rare sugars and other high-value compounds
Mechanism of Action
The mechanism of action of D-Lyxose phenylosazone involves the formation of a stable crystalline structure through the reaction of D-Lyxose with phenylhydrazine. This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by further reaction to form the osazone. The molecular targets and pathways involved in this process include the carbonyl group of D-Lyxose and the amino group of phenylhydrazine .
Comparison with Similar Compounds
- D-Glucose phenylosazone
- D-Mannose phenylosazone
- D-Fructose phenylosazone
Comparison: D-Lyxose phenylosazone is unique in its structure and crystalline properties compared to other osazones. While D-Glucose, D-Mannose, and D-Fructose phenylosazones share similar reaction mechanisms and formation processes, the specific configuration and properties of this compound make it distinct. This uniqueness is particularly valuable in carbohydrate chemistry for the identification and differentiation of sugars .
Properties
CAS No. |
3322-01-8 |
|---|---|
Molecular Formula |
C17H20N4O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+ |
InChI Key |
IKUNLGFTFBMATL-ITJRQFMXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
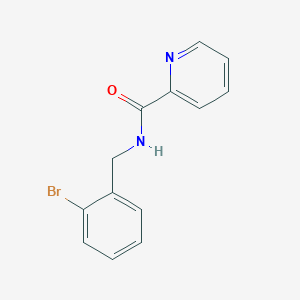
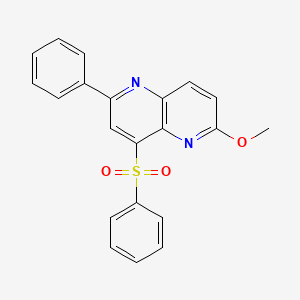
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
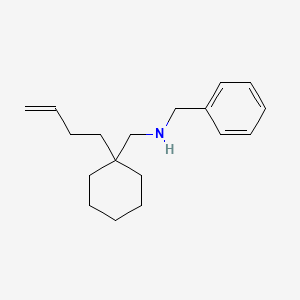


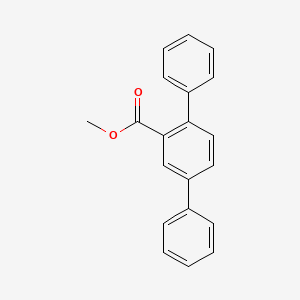
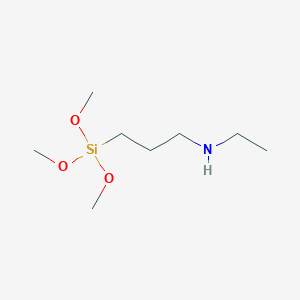
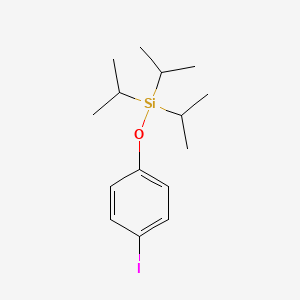
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)
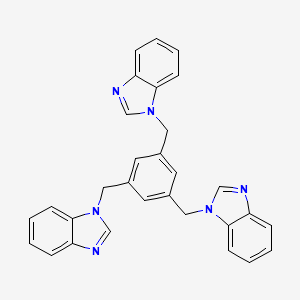
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
